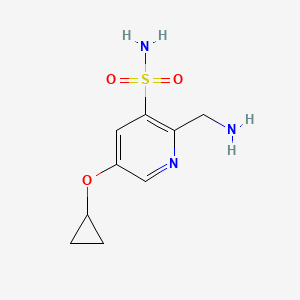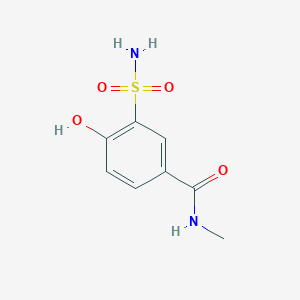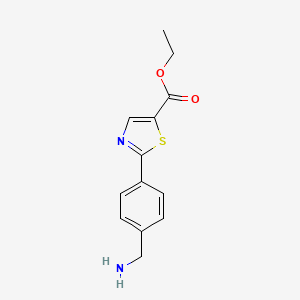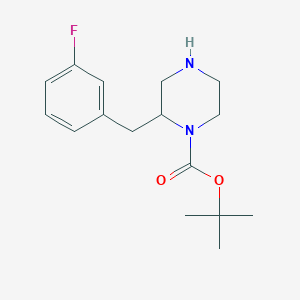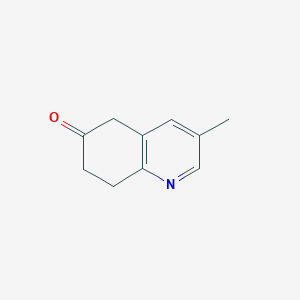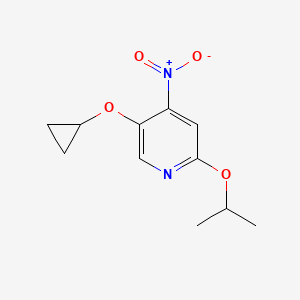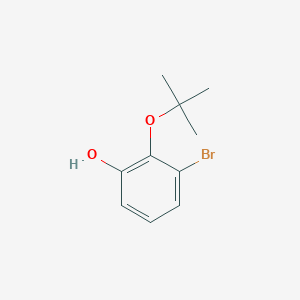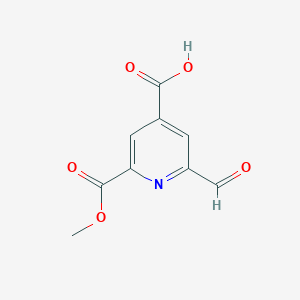
2-Formyl-6-(methoxycarbonyl)isonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-6-(methoxycarbonyl)isonicotinic acid is an organic compound with the molecular formula C8H7NO4 It is a derivative of isonicotinic acid, featuring a formyl group at the 2-position and a methoxycarbonyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-6-(methoxycarbonyl)isonicotinic acid typically involves multi-step organic reactions. One common method includes the formylation of 6-(methoxycarbonyl)isonicotinic acid using Vilsmeier-Haack reaction conditions. This involves the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Formyl-6-(methoxycarbonyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 2-Carboxy-6-(methoxycarbonyl)isonicotinic acid.
Reduction: 2-Hydroxymethyl-6-(methoxycarbonyl)isonicotinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Formyl-6-(methoxycarbonyl)isonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 2-Formyl-6-(methoxycarbonyl)isonicotinic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and methoxycarbonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isonicotinic acid: A simpler derivative with a carboxylic acid group at the 4-position.
2-Formylbenzeneboronic acid: Features a formyl group at the 2-position but lacks the methoxycarbonyl group.
6-Methoxypyridine-2-carbaldehyde: Similar structure but without the carboxylic acid functionality.
Uniqueness
2-Formyl-6-(methoxycarbonyl)isonicotinic acid is unique due to the presence of both formyl and methoxycarbonyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its dual functional groups allow for versatile modifications and interactions, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C9H7NO5 |
|---|---|
Molekulargewicht |
209.16 g/mol |
IUPAC-Name |
2-formyl-6-methoxycarbonylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H7NO5/c1-15-9(14)7-3-5(8(12)13)2-6(4-11)10-7/h2-4H,1H3,(H,12,13) |
InChI-Schlüssel |
CZGHHKYBXUFJJS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=N1)C=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



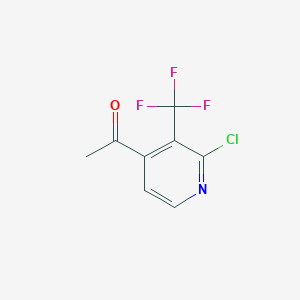
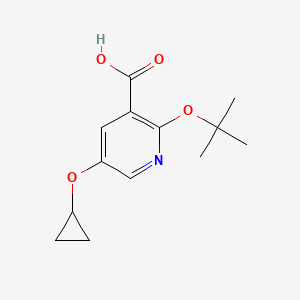

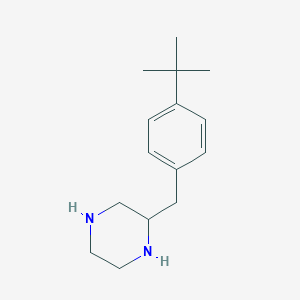
![2-[6-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14847086.png)
